molecular formula C16H22N2O2 B13820093 methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B13820093
M. Wt: 274.36 g/mol
InChI Key: NFYQZRCMOMKICY-YJNKXOJESA-N
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Description

(1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[321]OCTANE-2-CARBOXYLIC ACID METHYL ESTER is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Formation of the Bicyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Functional Group Introduction: Amino and carboxylic acid groups are introduced through substitution reactions, often using reagents like amines and carboxylic acids.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino and carboxylic acid groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER: Similar structure with an ethyl ester group instead of a methyl ester.

    (1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID: Lacks the ester group, which may affect its reactivity and applications.

Uniqueness

The unique bicyclic structure and functional groups of (1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9,17H2,1-2H3/t12-,13+,14+,15-/m0/s1

InChI Key

NFYQZRCMOMKICY-YJNKXOJESA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)N)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)N)C(=O)OC

Origin of Product

United States

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